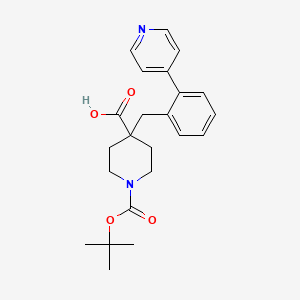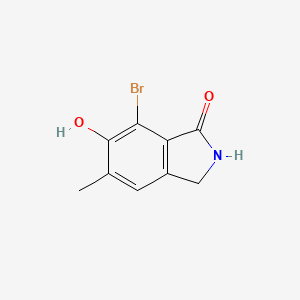
7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Descripción general
Descripción
7-Bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one, commonly known as BMHMI, is an organic compound belonging to the isoindol-1-one family. It is a white crystalline solid that is soluble in water and polar organic solvents such as methanol and ethanol. BMHMI is a versatile compound that has a variety of applications in various fields, including medicinal and biochemical research.
Aplicaciones Científicas De Investigación
Chemical and Pharmacological Insights
Compounds with similar structural features, such as naphthoquinones and hydroxycinnamic acids, have been extensively studied for their chemical and pharmacological properties. For instance, naphthoquinones like 7-Methyljuglone have demonstrated a range of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral effects. These activities are attributed to their ability to interact with biological systems through redox cycling and oxidative stress mechanisms, offering a foundation for the potential applications of structurally related compounds in therapeutic and medicinal chemistry (Mbaveng & Kuete, 2014).
Synthetic Chemistry Applications
In synthetic chemistry, compounds with similar scaffolds to "7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one" can be used as intermediates or building blocks for the synthesis of more complex molecules. For example, synthetic approaches to unsymmetrically substituted coumarins, which share a semblance in structural complexity and functionalization potential, highlight the versatility of such compounds in organic synthesis. These methodologies, focusing on selective modifications of specific functional groups, underscore the potential of using "7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one" as a precursor or intermediate in the synthesis of targeted molecular architectures (Fatykhov et al., 2020).
Environmental and Toxicological Research
The investigation of brominated compounds, including their environmental concentrations, toxicology, and fate, provides a context for understanding the environmental impact and safety profile of "7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one." Studies on compounds like 2,4,6-Tribromophenol reveal their ubiquitous presence in the environment and the need for further research on their toxicokinetics and toxicodynamics. This line of inquiry is crucial for assessing the environmental and health implications of brominated compounds and related derivatives (Koch & Sures, 2018).
Antioxidant Properties and Radical Scavenging
The antioxidant properties of chromones and their derivatives, which share structural similarities with "7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one," provide insights into the potential biological activities of the compound. Chromones are known for their ability to neutralize active oxygen species and interrupt free radical processes, suggesting that structurally related compounds could also exhibit significant antioxidant and radical scavenging activities, potentially contributing to therapeutic applications (Yadav et al., 2014).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, 5-Bromo-6-fluoro-2-methyl-2h-indazole has hazard statements H302, H315, H319, H3354.
Direcciones Futuras
The future directions in the study of these compounds could involve the development of novel methods of synthesis, investigation of their biological activities, and exploration of their potential applications in medicine and other fields1.
Please note that the information provided here is based on the available literature and may not be fully applicable to “7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one”. Further research would be needed to provide a comprehensive analysis of this specific compound.
Propiedades
IUPAC Name |
7-bromo-6-hydroxy-5-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-4-2-5-3-11-9(13)6(5)7(10)8(4)12/h2,12H,3H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSIBNMXFNLVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)Br)C(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191023 | |
| Record name | 1H-Isoindol-1-one, 7-bromo-2,3-dihydro-6-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one | |
CAS RN |
1357147-46-6 | |
| Record name | 1H-Isoindol-1-one, 7-bromo-2,3-dihydro-6-hydroxy-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357147-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindol-1-one, 7-bromo-2,3-dihydro-6-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



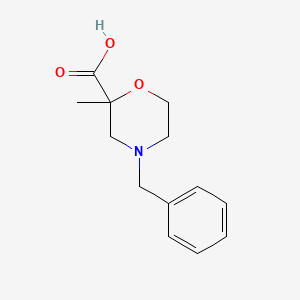
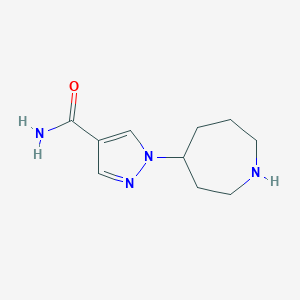
![7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444503.png)
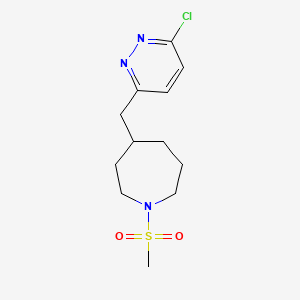
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1444506.png)
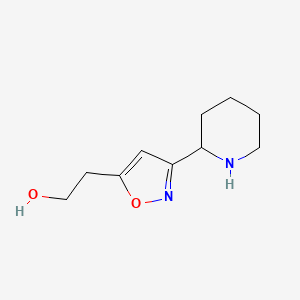
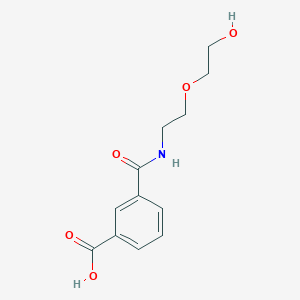
![(3S)-3-[(2-fluorophenyl)methoxy]piperidine](/img/structure/B1444514.png)
![[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1444515.png)
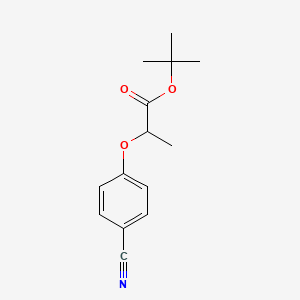
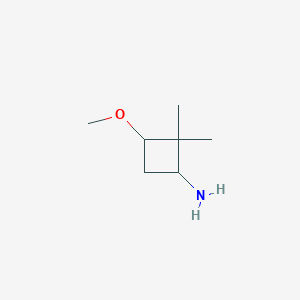
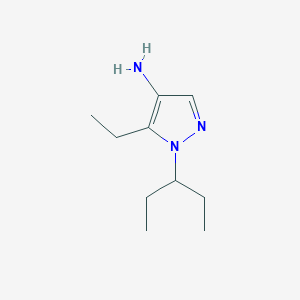
![[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1444520.png)
